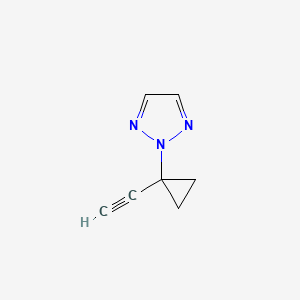

2-(1-ethynylcyclopropyl)-2H-1,2,3-triazole

説明

Structure

3D Structure

特性

IUPAC Name |

2-(1-ethynylcyclopropyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-2-7(3-4-7)10-8-5-6-9-10/h1,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSHHZXZHLORIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)N2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 2 1 Ethynylcyclopropyl 2h 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules. For 2-(1-ethynylcyclopropyl)-2H-1,2,3-triazole, both ¹H and ¹³C NMR, alongside 2D techniques, provide unambiguous evidence for its covalent framework.

¹H NMR Spectroscopic Analysis for Protons on Triazole, Cyclopropyl (B3062369), and Ethynyl (B1212043) Moieties

The ¹H NMR spectrum of a 1,2,3-triazole derivative provides distinct signals characteristic of its substituent groups. researchgate.net For the 2-substituted isomer, the two protons on the triazole ring are chemically equivalent and typically appear as a singlet. In related 1,4-disubstituted 1,2,3-triazoles, the lone triazole proton (H-5) is observed as a singlet in the region of δ 8.00–8.75 ppm. nih.govmdpi.com

The cyclopropyl protons present a more complex pattern due to their diastereotopic nature. The methylene (B1212753) protons of the cyclopropyl ring are expected to appear as two multiplets in the aliphatic region of the spectrum. The ethynyl proton, being directly attached to a sp-hybridized carbon, will resonate as a sharp singlet, typically at a higher chemical shift than the cyclopropyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazole-H | ~ 7.5 - 8.0 | s |

| Ethynyl-H | ~ 2.0 - 3.0 | s |

| Cyclopropyl-CH₂ | ~ 0.8 - 1.5 | m |

¹³C NMR Spectroscopic Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The two carbon atoms of the 2H-1,2,3-triazole ring are equivalent and will appear as a single resonance. For comparison, in 1,4-disubstituted 1,2,3-triazoles, the C4 and C5 carbons resonate in the ranges of 139.27–148.64 ppm and 122.46–127.49 ppm, respectively. nih.gov

The sp-hybridized carbons of the ethynyl group will have distinct chemical shifts, with the terminal carbon appearing at a lower field than the substituted one. The quaternary cyclopropyl carbon attached to the triazole ring will be deshielded, while the methylene carbons of the cyclopropyl ring will appear in the upfield region, characteristic of strained ring systems.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Triazole-C | ~ 130 - 140 |

| Ethynyl-C (quaternary) | ~ 70 - 90 |

| Ethynyl-C (terminal) | ~ 70 - 90 |

| Cyclopropyl-C (quaternary) | ~ 50 - 60 |

2D NMR Techniques for Connectivity and Assignment

To definitively assign the proton and carbon signals and to confirm the connectivity between the different moieties, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

An HSQC experiment would correlate the proton signals of the cyclopropyl methylenes and the ethynyl group to their directly attached carbon atoms. The HMBC spectrum would reveal longer-range couplings (2-3 bonds), which are critical for establishing the connection between the substituent and the triazole ring. For instance, correlations between the quaternary cyclopropyl carbon and the triazole protons, as well as between the triazole carbons and the cyclopropyl protons, would confirm the N-C bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ethynyl and triazole groups.

A sharp, weak absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch will appear as a weak to medium absorption in the range of 2100-2140 cm⁻¹. The C-H stretching vibrations of the triazole ring and the cyclopropyl group are expected in the 3100-3150 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively. The characteristic vibrations of the 1,2,3-triazole ring, including C=N and N-N stretching, typically appear in the 1400-1600 cm⁻¹ region. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ethynyl C-H | Stretch | ~ 3300 |

| C≡C | Stretch | 2100 - 2140 |

| Triazole C-H | Stretch | 3100 - 3150 |

| Cyclopropyl C-H | Stretch | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₇N₃), the molecular ion peak [M]⁺ would be expected at m/z 133.0640.

The fragmentation of 1,2,3-triazoles is well-documented and often involves the loss of a molecule of nitrogen (N₂), which corresponds to a loss of 28 mass units. rsc.org This would result in a significant fragment ion at m/z 105. Further fragmentation could involve the cleavage of the cyclopropyl and ethynyl groups. The presence of the molecular ion peak and the characteristic loss of N₂ would provide strong evidence for the formation of the desired triazole. rsc.org

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

|---|---|---|

| [M]⁺ | 133.0640 | Molecular Ion |

Advanced Spectroscopic Methods for Precise Equilibrium Structures (e.g., Millimeter-Wave Spectroscopy)

For a precise determination of the equilibrium structure in the gas phase, advanced techniques like millimeter-wave spectroscopy can be employed. This method allows for the measurement of rotational constants with very high accuracy. Studies on the parent 2H-1,2,3-triazole and its isotopologues have been conducted using millimeter-wave spectroscopy, providing highly accurate spectroscopic constants. By analogy, such a study on this compound would yield precise rotational constants. These experimental constants can then be compared with those calculated from quantum chemical methods to determine a highly accurate equilibrium (re) structure, providing bond lengths and angles with exceptional precision.

Computational and Theoretical Investigations of 2 1 Ethynylcyclopropyl 2h 1,2,3 Triazole

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of chemical compounds. For a molecule like 2-(1-ethynylcyclopropyl)-2H-1,2,3-triazole, these methods would provide invaluable insights into its three-dimensional geometry and electronic properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov For substituted 1,2,3-triazoles, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine key structural parameters. nih.gov These parameters would include bond lengths, bond angles, and dihedral angles of the triazole ring and its substituents.

Such studies on other triazole derivatives have been used to explore their energy landscapes, identifying stable conformations and transition states. This information is crucial for understanding the molecule's dynamic behavior and potential reaction pathways.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data for the target compound is not available.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | N1-N2 (triazole) | ~1.34 Å |

| N2-N3 (triazole) | ~1.30 Å | |

| C4-C5 (triazole) | ~1.38 Å | |

| N3-C4 (triazole) | ~1.35 Å | |

| C1-C≡ (ethynyl) | ~1.21 Å | |

| C-C (cyclopropyl) | ~1.51 Å | |

| Bond Angle | N1-N2-N3 (triazole) | ~110° |

| C4-C5-N1 (triazole) | ~107° | |

| Dihedral Angle | C5-N1-C(cyclopropyl)-C(ethynyl) | Variable (subject to conformational analysis) |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for characterizing electronic structure. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide more accurate energy calculations and a more detailed description of electron correlation effects for this compound. These high-level calculations are particularly useful for validating DFT results and for studying systems where electron correlation is significant.

Analysis of Electronic Properties

The electronic properties of a molecule govern its reactivity, intermolecular interactions, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted 1,2,3-Triazole (Illustrative) This table is for illustrative purposes only, as specific data for the target compound is not available.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 | Indicates potential for electron donation. |

| LUMO | -1.2 | Indicates potential for electron acceptance. |

| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability. |

The distribution of electron density within a molecule can be visualized through charge distribution analysis and molecular electrostatic potential (MEP) maps. irjweb.comresearchgate.net These maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP map would highlight the electronegative nitrogen atoms of the triazole ring as regions of negative potential, which are susceptible to electrophilic attack. Conversely, the hydrogen atoms would likely be regions of positive potential.

Tautomerism and Conformational Analysis

Substituted 1,2,3-triazoles can exist as different tautomers and conformers. nih.govresearchgate.net The 2H-tautomer of 1,2,3-triazole, where the substituent is attached to the central nitrogen atom, is generally found to be more stable than the 1H-tautomer in the gas phase. nih.gov Computational studies are essential to determine the relative stabilities of possible tautomers of 2-(1-ethynylcyclopropyl)-1,2,3-triazole and the energy barriers for their interconversion.

Furthermore, the presence of the flexible ethynylcyclopropyl group necessitates a thorough conformational analysis to identify the most stable spatial arrangements of the molecule. This would involve rotating the single bonds connecting the substituent to the triazole ring and calculating the corresponding energy changes to map out the potential energy surface.

Theoretical Treatment of 1H- and 2H-Triazole Tautomeric Equilibria

The 1,2,3-triazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which are in equilibrium through intramolecular hydrogen migration. nih.gov The position of this equilibrium is crucial as it influences the molecule's physical, chemical, and biological properties.

Theoretical studies, predominantly using Density Functional Theory (DFT) and ab initio methods, have been instrumental in understanding the factors governing this tautomeric balance. researchgate.netacs.org For the parent 1,2,3-triazole, computational studies consistently show that the 2H-tautomer is more stable than the 1H-tautomer in the gas phase. nih.gov The energy difference is estimated to be around 3.5–4.5 kcal/mol. nih.gov This preference is attributed to factors like lone-pair repulsion and aromaticity.

The presence of substituents on the triazole ring can significantly influence the position of the tautomeric equilibrium. researchgate.net For this compound, the substituent is located at the N2 position, which inherently defines it as the 2H-tautomer. However, computational studies on related substituted triazoles can provide insight into the relative stability. DFT calculations on C5-substituted 1,2,3-triazoles have shown that the 2H-tautomer generally remains the most stable form, irrespective of the nature of the substituent. researchgate.net

A conformational analysis of various functionalized 1,2,3-triazoles using high-level NMR chemical shift calculations correlated with experimental data further supports the predominance of the 2H-tautomer in solution for many derivatives. nih.govconsensus.app

Table 1: Calculated Relative Energies of 1H- and 2H-1,2,3-triazole Tautomers (Parent Molecule)

| Method/Basis Set | ΔE (kcal/mol) (E1H - E2H) | Reference |

| CCSD(T)/cc-pCVTZ | ~3.5–4.5 | nih.gov |

| B3PW91/6-311++G** | 4.90 | researchgate.net |

| MP2/6-31G* | ~5.02 | researchgate.net |

Note: This table represents data for the unsubstituted 1,2,3-triazole. The presence of the 1-ethynylcyclopropyl group at the N2 position defines the molecule as a 2H-tautomer.

Conformational Preferences of the Ethynylcyclopropyl Substituent

Computational studies on substituted cyclopropanes reveal that the electronic nature of the substituent and the ring play a significant role in determining conformational preferences. smu.edu The interaction between the π-system of the ethynyl (B1212043) group and the aromatic triazole ring, as well as steric hindrance, will be the primary factors governing the rotational barrier around the N-C bond. It is expected that the molecule will adopt a conformation that minimizes steric repulsion and maximizes favorable electronic interactions, such as conjugation or hyperconjugation. Detailed quantum chemical calculations would be necessary to determine the precise rotational energy profile and identify the global minimum energy conformation for this specific molecule.

Computational Reaction Mechanism Studies

Computational chemistry is a key tool for elucidating the detailed mechanisms of chemical reactions, including the formation of the 1,2,3-triazole ring. Such studies provide insights into the electronic structure of reactants, transition states, and intermediates, as well as the energetics of the reaction pathway.

Theoretical Elucidation of Cycloaddition Pathways

The formation of the 1,2,3-triazole ring is typically achieved through a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. nih.gov Theoretical studies, particularly using DFT, have been extensively employed to understand the mechanism of this reaction, both in its thermal and metal-catalyzed variants. rsc.orgresearchgate.net

For the uncatalyzed reaction, computational studies indicate that the [3+2] cycloaddition proceeds through a concerted, asynchronous one-step mechanism. rsc.org This means that the two new sigma bonds are formed in a single step, but not to the same extent in the transition state. The activation energies for the formation of the two possible regioisomers (1,4- and 1,5-disubstituted) are generally high and similar in magnitude, often leading to a mixture of products. rsc.orgresearchgate.net

In the context of forming this compound, the precursor would be an organic azide and 1-ethynylcyclopropane. The cycloaddition would lead to a mixture of 1,4- and 1,5-disubstituted triazoles, which would then need to be alkylated to obtain the final N-substituted product. Computational studies on similar cycloadditions with terminal alkynes can provide a model for this reaction. The regioselectivity of the cycloaddition is governed by both steric and electronic factors, which can be analyzed using tools like Fukui functions and dual descriptors derived from DFT calculations. rsc.org

Energetics of Key Intermediate and Transition States

The energetics of the [3+2] cycloaddition reaction determine its feasibility and rate. Computational studies provide quantitative data on the activation energies (the energy of the transition state relative to the reactants) and reaction energies (the energy of the products relative to the reactants).

For the thermal [3+2] cycloaddition between a simple azide and alkyne, the activation barriers are typically high, in the range of 18-20 kcal/mol, indicating that elevated temperatures are required for the reaction to proceed at a reasonable rate. rsc.org The reaction is generally exothermic.

Table 2: Calculated Activation Energies for Uncatalyzed [3+2] Cycloaddition of Methyl Azide and Acetylene

| Computational Level | ΔE‡ (1,4-isomer) (kcal/mol) | ΔE‡ (1,5-isomer) (kcal/mol) | Reference |

| B3LYP/6-31G(d) | 18.84 | 18.51 | rsc.org |

Note: This table represents a model system. The actual energetics for the reaction involving 1-ethynylcyclopropane would be influenced by the electronic and steric properties of the ethynylcyclopropyl group.

The presence of the cyclopropyl (B3062369) group on the alkyne could influence the reaction energetics. Strain in the cyclopropane (B1198618) ring might affect the stability of the alkyne and the transition state. Computational studies on strain-promoted azide-alkyne cycloadditions (SPAAC) have shown that increasing the strain in the alkyne can significantly lower the activation barrier. wikipedia.orgnih.gov While 1-ethynylcyclopropane is not a highly strained alkyne in the same way as cyclooctynes used in SPAAC, the unique electronic properties of the cyclopropyl group could still modulate the reactivity.

A detailed computational study specific to the cycloaddition of an azide with 1-ethynylcyclopropane would be required to accurately determine the activation energies and reaction profile for the formation of the precursor to this compound. Such a study would involve locating the transition state structures for the formation of both regioisomers and calculating their energies relative to the separated reactants.

Chemical Reactivity and Derivatization Strategies for 2 1 Ethynylcyclopropyl 2h 1,2,3 Triazole

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, is a highly versatile functional group in organic synthesis, primarily known for its participation in cycloaddition and cross-coupling reactions.

The presence of a terminal alkyne on the 2-(1-ethynylcyclopropyl)-2H-1,2,3-triazole scaffold makes it an ideal substrate for sequential click chemistry. nih.govnih.gov The initial 1,2,3-triazole ring can be considered the result of a first "click" reaction, leaving the ethynyl group available for a second, independent cycloaddition. This allows for the modular construction of more complex, multi-triazole structures.

The most prominent of these reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which would regioselectively yield a 1,4-disubstituted 1,2,3-triazole. mdpi.comnih.govyoutube.com This powerful and efficient reaction allows for the introduction of a wide variety of substituents by reacting this compound with a diverse range of organic azides. mdpi.com Alternatively, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) can be employed to access the corresponding 1,5-disubstituted regioisomer, further expanding the molecular diversity achievable from this platform.

Table 1: Examples of Sequential Cycloaddition Reactions

| Reactant Azide (B81097) (R-N₃) | Catalyst | Product |

|---|---|---|

| Benzyl Azide | Cu(I) | 2-(1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclopropyl)-2H-1,2,3-triazole |

| 3'-Azido-3'-deoxythymidine (AZT) | Cu(I) | 2-(1-(1-(3'-Deoxythymidin-3'-yl)-1H-1,2,3-triazol-4-yl)cyclopropyl)-2H-1,2,3-triazole |

| Phenyl Azide | Ru(II) | 2-(1-(1-Phenyl-1H-1,2,3-triazol-5-yl)cyclopropyl)-2H-1,2,3-triazole |

| 1-Azidohexane | Cu(I) | 2-(1-(1-Hexyl-1H-1,2,3-triazol-4-yl)cyclopropyl)-2H-1,2,3-triazole |

The terminal C-H bond of the ethynyl group is amenable to a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic chemistry for constructing complex carbon skeletons.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides. nih.gov This strategy allows for the direct attachment of various aromatic and unsaturated systems to the cyclopropyl (B3062369) scaffold.

Glaser-Hay Coupling: This reaction involves the oxidative homocoupling of terminal alkynes, typically using a copper catalyst and an oxidant like oxygen. nih.gov Applying this to this compound would result in a symmetric bis-triazole dimer linked by a 1,3-diyne bridge.

Cadiot-Chodkiewicz Coupling: This copper-catalyzed cross-coupling reaction connects a terminal alkyne with a 1-haloalkyne, providing a straightforward route to unsymmetrical diynes.

These functionalization methods significantly enhance the utility of the parent compound as a building block for advanced materials and complex organic molecules. nih.gov

Table 2: Transition Metal-Catalyzed Reactions of the Ethynyl Moiety

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd(PPh₃)₂Cl₂, CuI, Base | Aryl/Vinyl-Substituted Alkyne |

| Glaser-Hay Coupling | Self (Homocoupling) | Cu(I) or Cu(II) salt, TMEDA, O₂ | Symmetrical 1,3-Diyne |

| Cadiot-Chodkiewicz Coupling | 1-Haloalkyne | Cu(I) salt, Base | Unsymmetrical 1,3-Diyne |

Reactivity of the Cyclopropyl Ring

The cyclopropyl ring is characterized by significant ring strain, which imparts unique chemical reactivity compared to acyclic or larger ring systems. This strain can be harnessed to drive ring-opening reactions and rearrangements.

The high degree of s-character in the C-C bonds of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, including radical, cationic, or transition-metal mediated pathways. beilstein-journals.org The presence of the adjacent ethynyl and triazole groups can influence the regioselectivity of these ring-opening reactions.

For instance, radical-induced ring-opening can occur via the addition of a radical species to the ethynyl group, which could then propagate to the cyclopropyl ring, leading to a ring-opened radical intermediate that can be trapped or undergo further rearrangement. beilstein-journals.org Similarly, under acidic conditions or in the presence of a Lewis acid, the formation of a cyclopropylcarbinyl cation intermediate can lead to characteristic ring-opening rearrangements, such as the formation of homoallylic or cyclobutene (B1205218) derivatives. youtube.com

Table 3: Potential Ring-Opening Pathways for the Cyclopropyl Moiety

| Condition | Intermediate | Potential Product Class |

|---|---|---|

| Radical Initiator (e.g., AIBN) | Ring-opened alkyl radical | Linear or cyclic unsaturated compounds |

| Acidic (e.g., H⁺) / Lewis Acid | Cyclopropylcarbinyl cation | Homoallylic or cyclobutyl derivatives |

| Transition Metal (e.g., Rh(I), Ag(I)) | Metallacyclobutane | Isomerized alkenes, dienes |

Direct functionalization of the C-H bonds on the cyclopropyl ring is generally challenging. However, the electronic nature of the adjacent triazole and ethynyl substituents may activate these positions for certain transformations. Strategies involving directed C-H activation, where a catalyst is guided by a coordinating group, could potentially be developed. While specific examples for this substrate are not prevalent, general methodologies for cyclopropane C-H functionalization could be explored, representing an area for further research.

Reactivity of the 2H-1,2,3-Triazole Nucleus

The 1,2,3-triazole ring is generally considered an aromatic and highly stable heterocycle, often acting as a robust linker in medicinal and materials chemistry. nih.gov However, the ring is not entirely inert and can undergo specific functionalization reactions. nih.gov The 2H-isomer, in particular, has a distinct electronic distribution compared to its more common 1H-counterpart.

Functionalization of the triazole nucleus in this compound would primarily target the C5-H bond. Metal-catalyzed C-H activation and functionalization have emerged as powerful tools for derivatizing such heterocyclic systems. rsc.orgsemanticscholar.org For example, palladium-catalyzed direct arylation could be used to introduce aryl groups at the C5 position. Other potential transformations include halogenation, nitration, or metalation followed by quenching with an electrophile. The N2-substitution pattern generally offers high stability, but the lone pairs on the N1 and N3 atoms can still participate in coordination with metal centers, which can be relevant in catalysis or materials science. rsc.org

Table 4: Potential C-H Functionalization Reactions of the 2H-1,2,3-Triazole Ring

| Reaction Type | Reagents | Product |

|---|---|---|

| Direct Arylation | Aryl Halide, Pd catalyst, Base | 5-Aryl-2-(1-ethynylcyclopropyl)-2H-1,2,3-triazole |

| Halogenation | N-Halosuccinimide (NXS) | 5-Halo-2-(1-ethynylcyclopropyl)-2H-1,2,3-triazole |

| Metalation-Alkylation | Strong Base (e.g., n-BuLi), then Alkyl Halide | 5-Alkyl-2-(1-ethynylcyclopropyl)-2H-1,2,3-triazole |

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

The 1,2,3-triazole ring is an electron-rich heteroaromatic system, yet it exhibits considerable resistance to classical electrophilic substitution reactions due to the electron-withdrawing effect of the nitrogen atoms. Direct substitution on the carbon atoms (C4 and C5) of the 2H-1,2,3-triazole core is generally challenging.

Strategies to achieve substitution on the triazole ring often require preliminary activation of the heterocycle. For instance, the formation of 2-phenyltriazole 1-oxides has been shown to activate the C5 position towards both electrophilic and nucleophilic attack. nih.gov These N-oxides can be selectively halogenated, and the resulting halogen substituent can then be displaced by strong nucleophiles. nih.gov Another approach involves modern C-H functionalization reactions, which typically rely on transition-metal catalysis. Palladium-catalyzed C-H alkenylation and arylation have been successfully performed at the C5-position of 2-substituted 1,2,3-triazole N-oxides.

Nucleophilic aromatic substitution (SNAr) on an unsubstituted triazole ring is uncommon. However, the 1,2,3-triazolyl moiety can function as a leaving group in SNAr reactions when attached to a highly activated core, such as a purine (B94841) ring, demonstrating its strong electron-withdrawing character.

Stability and Reactivity under Diverse Chemical Conditions

The this compound molecule possesses a robust core structure complemented by reactive peripheral groups.

Triazole Ring Stability: The 1,2,3-triazole ring is known for its exceptional thermal and chemical stability. beilstein-journals.org It is generally inert to hydrolysis, oxidation, and reduction, contributing to its utility as a stable linker in medicinal and materials chemistry. The 2H-tautomer of 1,2,3-triazole is considered the more stable isomer in the gas phase compared to the 1H-tautomer.

Ethynylcyclopropane Moiety Reactivity: The stability of the molecule is most influenced by the ethynylcyclopropyl substituent.

Cyclopropane Ring: The three-membered cyclopropane ring possesses significant ring strain. beilstein-journals.org While generally stable, it can undergo ring-opening reactions under specific conditions, such as in the presence of certain transition metals, strong acids, or under radical conditions. beilstein-journals.orgnih.govrsc.org Donor-acceptor substituted cyclopropanes are particularly susceptible to such transformations. researchgate.net

Ethynyl Group: The terminal alkyne is a versatile functional group. The hydrogen atom attached to the sp-hybridized carbon is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium hydride (NaH) or sodium amide (NaNH2), to form a nucleophilic acetylide. alfa-chemistry.com The carbon-carbon triple bond itself is a site of high electron density and is susceptible to addition reactions.

Rational Design of Derivatives and Hybrid Molecules

The rational design of derivatives based on the this compound scaffold primarily leverages the reactivity of the terminal alkyne. This functional group serves as a versatile handle for introducing a wide array of substituents and for constructing more complex molecular architectures.

Strategies for Introducing Diverse Substituents

The terminal alkyne is the most accessible site for derivatization. Numerous well-established methodologies can be employed to modify this group, allowing for the introduction of diverse chemical functionalities.

Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This strategy allows for the direct attachment of various aromatic and heteroaromatic rings to the ethynylcyclopropyl moiety. rsc.orgacs.orgrsc.org

Cadiot–Chodkiewicz Coupling: This reaction enables the coupling of a terminal alkyne with a 1-haloalkyne to produce an unsymmetrical diacetylene, providing a route to extend the carbon chain. nih.gov

Alkyne Hydrofunctionalization: The triple bond can undergo various addition reactions, such as hydroamination, hydrothiolation, or hydroazolation, to introduce nitrogen, sulfur, or additional azole moieties, respectively. nih.govresearchgate.net

Formation of Alkynyl Carbonyls: The terminal alkyne can be converted into an ynone (alkynyl ketone), which serves as a precursor for further transformations.

The following table summarizes key derivatization strategies targeting the terminal alkyne.

| Reaction Name | Coupling Partners | Catalyst/Reagents | Resulting Structure |

| Sonogashira Coupling | Aryl/Vinyl Halide (or Triflate) | Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl-substituted alkyne |

| Glaser Coupling | (Self-coupling) | Cu(I) salt, Oxidant (e.g., O₂) | Symmetrical 1,3-diyne |

| Cadiot–Chodkiewicz Coupling | 1-Haloalkyne | Cu(I) salt, Amine base | Unsymmetrical 1,3-diyne |

| Click Chemistry (CuAAC) | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/NaAsc) | 1,4-Disubstituted 1,2,3-triazole |

| Hydroazolation | Azole | Gold or other metal catalyst | N-vinylazole |

Synthesis of Multivalent or Multifunctional Constructs

The synthesis of larger, more complex molecules from the this compound building block is most efficiently achieved using "click chemistry".

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction. nih.gov It involves the reaction between a terminal alkyne and an azide to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govsigmaaldrich.com This reaction is exceptionally reliable, high-yielding, and tolerant of a vast range of functional groups, making it ideal for constructing multivalent systems.

By using the ethynyl group of this compound as one reaction partner, it can be "clicked" onto polymers, biomolecules (like peptides or nucleic acids), or other small molecules that have been functionalized with an azide group. nih.govsigmaaldrich.com This modular approach allows for the straightforward assembly of complex, multifunctional constructs where the original triazole unit is linked via a new triazole bridge to other molecular entities. This strategy has been widely used to create macrocycles, dendrimers, and bioconjugates for applications in materials science and medicinal chemistry. sigmaaldrich.commdpi.com

| Component 1 | Component 2 | Reaction Type | Linker Formed | Application Example |

| This compound | Azide-functionalized polymer | CuAAC | 1,2,3-Triazole | Polymer side-chain functionalization |

| This compound | Azido-peptide | CuAAC | 1,2,3-Triazole | Synthesis of peptidomimetics |

| This compound | Bis-azide linker molecule | CuAAC (x2) | Two 1,2,3-Triazoles | Dimeric constructs |

| This compound | Azide-functionalized nanoparticle | CuAAC | 1,2,3-Triazole | Surface modification of nanomaterials |

Advanced Applications of the 2 1 Ethynylcyclopropyl 2h 1,2,3 Triazole Scaffold in Chemical Research

Potential Role as a Stable Linker in Complex Molecular Architectures

The 1,2,3-triazole ring is widely recognized for its exceptional stability and utility as a linker in creating complex molecular structures. nih.govresearchgate.net This stability arises from its aromatic character and resistance to metabolic degradation, acidic or basic hydrolysis, and redox conditions. nih.gov The unique combination of the rigid cyclopropyl (B3062369) group and the linear ethynyl (B1212043) moiety in "2-(1-ethynylcyclopropyl)-2H-1,2,3-triazole" suggests it could serve as a highly effective and stable linker.

Development of Rigid and Conformationally Constrained Scaffolds

The incorporation of rigid structural elements is a key strategy in the design of molecules with well-defined three-dimensional shapes, which is crucial in fields like drug discovery and materials science. The cyclopropane (B1198618) ring is a classic example of a rigid scaffold. The hypothetical structure of this compound, which combines this rigid cyclopropyl unit with the planarity of the triazole ring, would be expected to produce highly ordered and conformationally constrained molecular architectures. mdpi.com Such scaffolds are valuable for creating libraries of compounds with predictable spatial arrangements of functional groups. mdpi.comresearchgate.net

Postulated Utility as a Building Block in Modular Organic Synthesis

The concept of modular synthesis, often associated with "click chemistry," relies on the use of versatile building blocks that can be reliably joined together. The 1,2,3-triazole ring is a cornerstone of this approach, typically formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov The ethynyl group present in this compound makes it a prime candidate for use as a building block in such modular synthetic strategies. mdpi.combeilstein-journals.org

Theoretical Application in Combinatorial Chemistry and Library Generation

Combinatorial chemistry aims to rapidly synthesize large libraries of diverse compounds for screening in drug discovery and other areas. researchgate.netnih.govijcce.ac.ir The reliability and specificity of triazole formation reactions make them ideal for combinatorial approaches. researchgate.netnih.gov One could envision using this compound as a central scaffold. The terminal ethynyl group would allow for its connection to a wide variety of azide-containing molecules, enabling the generation of a large and structurally diverse library of compounds based on the ethynylcyclopropyl-triazole core.

| Potential Reactant Class | Resulting Structural Feature | Library Diversity Contribution |

| Alkyl Azides | Flexible aliphatic chains | Exploration of hydrophobic pockets |

| Aryl Azides | Rigid aromatic systems | Introduction of π-stacking interactions |

| Biomolecule-derived Azides | Peptides, Sugars, etc. | Creation of bioactive conjugates |

| Heterocyclic Azides | Varied ring systems | Modulation of solubility and polarity |

Hypothetical Construction of Novel Heterocyclic Systems

1,2,3-Triazoles serve not only as linkers but also as precursors for the construction of more complex, fused heterocyclic systems. nih.govsemanticscholar.org The triazole ring can be functionalized and induced to participate in subsequent cyclization reactions. chemmethod.commdpi.comnih.govnih.gov The ethynyl group on the this compound scaffold provides a reactive handle for intramolecular reactions, potentially leading to the synthesis of novel triazole-fused heterocycles, a class of compounds with significant interest in medicinal chemistry. semanticscholar.orgnih.govrsc.org

Prospective Contribution to Methodology Development in Organic Chemistry

The development of new synthetic methods is a fundamental aspect of organic chemistry. While the CuAAC reaction is the most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles, research continues into alternative methods and the synthesis of different isomers, such as 2-substituted (2H) triazoles. organic-chemistry.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net The synthesis of the specific 2H-isomer, this compound, would likely require specialized synthetic protocols. Research into optimizing its synthesis could contribute to the broader field of triazole chemistry by expanding the toolbox for creating N2-substituted triazoles, which are often more challenging to access than their N1-substituted counterparts. organic-chemistry.org Furthermore, exploring the reactivity of its unique ethynylcyclopropyl group could lead to the discovery of new chemical transformations. nih.govnih.gov

Probing Reaction Mechanisms and Stereoselectivity

There is no available research that employs this compound as a probe for investigating reaction mechanisms or stereoselectivity. While the strained cyclopropyl ring and the reactive ethynyl group present potential for such applications, no studies have been published to date that utilize this specific compound for these purposes.

Development of New Catalytic Systems

No literature has been found describing the synthesis or application of new catalytic systems based on the this compound scaffold. The triazole moiety is a known component in various catalysts, often acting as a ligand for transition metals. mdpi.commdpi.com However, the specific catalytic applications of this particular substituted triazole have not been explored in any published work.

Future Directions and Emerging Research Perspectives

Development of Green and Sustainable Synthetic Routes

The synthesis of 1,2,3-triazole derivatives has been significantly influenced by the principles of green chemistry, with a strong emphasis on developing environmentally benign and efficient methodologies. researchgate.netmdpi.com Future research on the synthesis of 2-(1-ethynylcyclopropyl)-2H-1,2,3-triazole is expected to align with these principles, moving away from hazardous reagents and solvents.

Key areas of exploration will likely include:

Catalyst Innovation: While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of triazole synthesis, future efforts will likely focus on developing more sustainable catalysts. itmedicalteam.pl This includes the use of heterogeneous catalysts that can be easily recovered and reused, minimizing metal leaching into the final product. rsc.org Nanoparticle-based catalysts, for instance, offer high catalytic activity in aqueous media, contributing to a greener process. rsc.org

Alternative Energy Sources: The use of microwave irradiation and ultrasound in chemical synthesis has been shown to reduce reaction times, increase yields, and often allows for the use of greener solvents. itmedicalteam.pl Investigating these non-conventional energy sources for the synthesis of this compound could lead to more efficient and sustainable production methods.

Benign Reaction Media: A significant focus of green chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives. Water is an ideal green solvent, and developing synthetic protocols for this compound that are efficient in aqueous media will be a key research direction. rsc.orgresearchgate.net Other biodegradable solvents and deep eutectic solvents may also be explored.

| Synthetic Approach | Key Features & Advantages | Relevant Research Focus |

| Heterogeneous Catalysis | - Easy catalyst recovery and reuse- Reduced metal contamination | - Development of novel nanoparticle catalysts- Use of supported catalysts |

| Microwave/Ultrasound | - Accelerated reaction rates- Improved energy efficiency | - Optimization of reaction conditions- Exploration of solvent-free reactions |

| Aqueous Synthesis | - Use of a non-toxic, inexpensive solvent- Simplified product isolation | - Design of water-soluble ligands and catalysts |

Exploration of Novel Reactivity Patterns

The presence of the highly strained cyclopropyl (B3062369) ring and the reactive ethynyl (B1212043) group in this compound suggests a rich and largely unexplored reactivity profile. Future research is expected to delve into the unique chemical transformations that this molecule can undergo.

Potential areas of investigation include:

Ring-Opening Reactions: The cyclopropyl group is susceptible to ring-opening reactions under various conditions (e.g., acid, base, or transition metal catalysis). Investigating these reactions could lead to the synthesis of novel heterocyclic systems and functionalized linear compounds that are not easily accessible through other routes. researchgate.net

Cycloaddition Reactions: The ethynyl group is a versatile handle for various cycloaddition reactions, such as Diels-Alder and hetero-Diels-Alder reactions. nih.gov Exploring these reactions could lead to the construction of complex polycyclic molecules with potential applications in materials science and medicinal chemistry.

Intramolecular Rearrangements: The proximity of the ethynyl and cyclopropyl groups to the triazole ring could facilitate novel intramolecular rearrangements, potentially leading to the formation of fused heterocyclic systems. beilstein-journals.org Tandem reactions involving the opening of the cyclopropane (B1198618) ring followed by an intramolecular cyclization are also a plausible area of exploration. researchgate.net

Advanced Characterization Techniques for In Situ Studies

A thorough understanding of the formation and reactivity of this compound requires the use of advanced analytical techniques that can provide real-time information about reaction mechanisms and transient intermediates.

Future research will likely employ a combination of spectroscopic and spectrometric methods:

In Situ NMR Spectroscopy: Real-time monitoring of the reaction progress using Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable kinetic and mechanistic data. researchgate.net Advanced NMR techniques, such as two-dimensional (2D) NMR, can be used to unambiguously determine the structure of the final product and any intermediates formed during the reaction. ipb.ptncl.res.inmdpi.com

Flow Chemistry with Integrated Analytics: The use of continuous flow reactors coupled with in-line analytical techniques, such as IR spectroscopy, can enable precise control over reaction parameters and allow for the rapid optimization of reaction conditions. nih.gov This approach is particularly well-suited for studying fast reactions and for the safe handling of potentially unstable intermediates.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for the accurate determination of the molecular formula of the synthesized compounds. mdpi.com Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of the molecule, providing insights into its structure and bonding.

| Technique | Information Gained | Application in Research |

| In Situ NMR | - Reaction kinetics- Mechanistic insights- Identification of intermediates | - Elucidating reaction pathways- Optimizing reaction conditions |

| Flow Chemistry with IR | - Real-time reaction monitoring- High-throughput screening | - Rapid process optimization- Safe handling of hazardous reagents |

| HRMS and MS/MS | - Accurate mass determination- Structural fragmentation patterns | - Confirmation of product identity- Structural elucidation of unknowns |

Computational Design of Functional Molecular Precursors

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. dnu.dp.ua For this compound, computational methods can be used to predict its properties and to guide the design of new functional materials.

Key areas for computational investigation include:

Prediction of Physicochemical Properties: DFT calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures (NMR, IR, UV-Vis). arabjchem.orgnih.gov These predictions can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's behavior.

Design of Novel Materials: By computationally modifying the structure of this compound, it is possible to design new molecules with tailored electronic and optical properties. For example, computational screening could be used to identify derivatives with potential applications as organic light-emitting diodes (OLEDs) or as components in other electronic devices.

Modeling Reaction Mechanisms: Computational modeling can be used to investigate the transition states and reaction pathways of potential reactions involving this compound. This can provide valuable insights into the feasibility of a proposed reaction and help in the design of more efficient synthetic routes.

Synergistic Approaches Combining Synthesis and Theoretical Chemistry

The most impactful research in the future will likely involve a close collaboration between synthetic chemists and computational chemists. This synergistic approach allows for a feedback loop where experimental results inform and validate theoretical models, and computational predictions guide the design of new experiments.

Examples of such synergistic studies could include:

Rational Design of Catalysts: Computational modeling can be used to design new catalysts with enhanced activity and selectivity for the synthesis of this compound. nih.gov The predictions from these models can then be tested experimentally, leading to the rapid development of improved catalytic systems.

Understanding Reactivity and Selectivity: A combination of experimental and computational studies can be used to gain a comprehensive understanding of the factors that govern the reactivity and selectivity of this compound in various chemical transformations. mdpi.com For instance, DFT calculations can help to explain the regioselectivity observed in cycloaddition reactions. mdpi.com

Development of Structure-Property Relationships: By synthesizing a series of derivatives of this compound and characterizing their properties both experimentally and computationally, it is possible to establish robust structure-property relationships. nih.gov This knowledge can then be used to rationally design new molecules with desired functionalities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(1-ethynylcyclopropyl)-2H-1,2,3-triazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions between azides and alkynes. For example, substituted triazoles are often prepared by refluxing azides with terminal alkynes in ethanol under acidic conditions (e.g., glacial acetic acid) to promote regioselectivity . Optimization involves varying catalysts (e.g., Cu(I) for "click" chemistry), reaction time, and solvent polarity. Yields typically range from 51% to 91%, depending on steric and electronic effects of substituents .

Q. How is the structural characterization of this triazole derivative performed, and what analytical tools are critical?

- Methodological Answer : X-ray crystallography (using programs like SHELXL ) is essential for resolving bond lengths, angles, and cyclopropane strain. Spectroscopic techniques include:

- NMR : To confirm regiochemistry of the triazole ring (e.g., NMR for proton environments near the cyclopropane).

- IR : To identify functional groups like ethynyl C≡C stretches (~2100 cm) .

- Mass Spectrometry : For molecular weight validation and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for triazole derivatives across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antifungal vs. cytotoxic effects) often arise from differences in assay conditions or substituent positioning. Systematic approaches include:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using libraries of analogs (e.g., varying aryl groups at position 4) .

- Dose-Response Curves : Quantify IC values under standardized conditions (e.g., pH, temperature) .

- Computational Docking : Use software like AutoDock to predict binding affinities to targets (e.g., fungal CYP51 enzymes) and validate with experimental IC .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity and binding .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA gyrase) to identify key residues for hydrogen bonding or hydrophobic contacts .

- QSAR Models : Corrogate substituent parameters (e.g., logP, molar refractivity) with bioactivity data to prioritize synthetic targets .

Q. What experimental designs are recommended for studying the stability of this compound under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC at 37°C .

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated oxidation and identify vulnerable sites (e.g., cyclopropane ring) .

- Light/Thermal Stability : Expose to UV-Vis light or elevated temperatures (40–60°C) and track decomposition products via LC-MS .

Key Research Challenges

- Stereochemical Control : The cyclopropane ring introduces steric constraints, complicating regioselectivity in cycloadditions. Use bulky ligands or low-temperature conditions to mitigate .

- Biological Off-Target Effects : Ethynyl groups may react with cellular thiols. Incorporate prodrug strategies (e.g., ester masking) to improve selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。